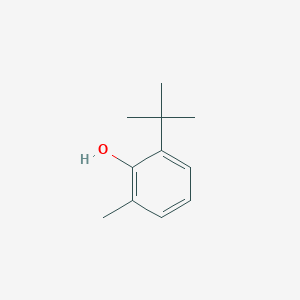

2-tert-Butyl-6-methylphenol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-tert-Butyl-6-methylphenol can be synthesized through the vapor phase catalytic methylation of 2-tert-butylphenol with methanol at temperatures ranging from 280°C to 300°C . This process is selective and leads to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This method is efficient and widely used in the industry to produce large quantities of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-tert-Butyl-6-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur with halogens or nitrating agents under controlled conditions.

Major Products Formed:

Oxidation: Oxidation typically leads to the formation of quinones or other oxidized derivatives.

Reduction: Reduction results in the formation of corresponding alcohols or hydrocarbons.

Substitution: Substitution reactions yield halogenated or nitrated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

2-tert-Butyl-6-methylphenol has the molecular formula C12H18O and is characterized by the presence of a tert-butyl group and a methyl group on the benzene ring. Its primary mechanism of action involves scavenging free radicals and inhibiting oxidative reactions. This property makes it particularly valuable in preventing oxidative damage in various materials and biological systems.

Chemistry

- Antioxidant in Reactions : this compound is frequently used as an antioxidant in chemical reactions to prevent the oxidation of sensitive compounds. It is particularly useful in polymer chemistry to stabilize materials against oxidative degradation.

- Reagent in Organic Synthesis : The compound serves as a reagent in organic synthesis, facilitating the production of various heterocyclic compounds and acting as a catalyst in multiple reactions.

Biology

- Oxidative Stress Studies : Research has shown that this compound can protect cells from oxidative stress by modulating cellular signaling pathways and gene expression. It has been studied for its potential to induce apoptosis in cancer cells by activating caspase enzymes.

- Biochemical Interactions : The compound interacts with enzymes such as cytochrome P450, affecting the metabolism of xenobiotics and influencing various biochemical pathways.

Medicine

- Pharmaceutical Applications : Ongoing research explores its potential use as an antioxidant in pharmaceuticals to enhance drug stability and efficacy. It has been investigated for its protective effects against oxidative damage in formulations.

- Therapeutic Potential : Studies indicate that this compound may have therapeutic applications in treating conditions related to oxidative stress, such as cardiovascular diseases and certain cancers.

Industry

- Food Preservation : In the food industry, this compound is utilized as a preservative to extend shelf life by preventing rancidity caused by oxidation.

- Rubber and Plastics Stabilizer : The compound is widely used in the rubber industry as a stabilizer to enhance durability and resistance to degradation over time.

Data Table: Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Antioxidant in chemical reactions | Prevents oxidation of sensitive compounds |

| Reagent in organic synthesis | Facilitates production of heterocyclic compounds | |

| Biology | Oxidative stress protection | Modulates cellular signaling pathways |

| Interaction with cytochrome P450 | Influences metabolism of xenobiotics | |

| Medicine | Antioxidant in pharmaceuticals | Enhances drug stability |

| Potential therapeutic agent | May treat oxidative stress-related conditions | |

| Industry | Food preservative | Extends shelf life of food products |

| Rubber stabilizer | Enhances durability and resistance to degradation |

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited lipid peroxidation in biological membranes, showcasing its potential use as an antioxidant in both food preservation and pharmaceutical formulations .

Case Study 2: Protective Effects Against Oxidative Stress

Research conducted on human cell lines revealed that treatment with this compound significantly reduced markers of oxidative stress. The study highlighted its role in protecting against cellular damage induced by reactive oxygen species (ROS), suggesting implications for cancer therapy.

Case Study 3: Industrial Applications

In industrial settings, this compound has been successfully employed as a stabilizer in thermoplastic elastomers, preventing degradation during processing and extending product lifespan. This application underscores its importance across various manufacturing processes .

Wirkmechanismus

The primary mechanism of action of 2-tert-Butyl-6-methylphenol is its ability to act as a free radical scavenger. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . This antioxidant property is crucial in protecting various products and biological systems from oxidative stress.

Vergleich Mit ähnlichen Verbindungen

- 2,6-Di-tert-butylphenol

- 2-tert-Butyl-4-methylphenol

- 4-tert-Butylphenol

- 2,4-Di-tert-butylphenol

- 2-tert-Butylphenol

Comparison: 2-tert-Butyl-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Compared to 2,6-Di-tert-butylphenol, it has a different steric hindrance and reactivity profile, making it suitable for specific applications where other antioxidants may not be as effective .

Biologische Aktivität

2-tert-Butyl-6-methylphenol, also known as BHT (butylated hydroxytoluene) , is a phenolic compound widely used as an antioxidant in various industrial applications, particularly in food preservation and polymer stabilization. Its biological activity has garnered attention in recent years due to its potential health benefits and implications in various biochemical pathways.

Chemical Structure and Properties

The chemical formula for this compound is , characterized by a phenolic ring with a tert-butyl and a methyl group. This unique structure contributes to its antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress in biological systems.

This compound functions primarily as an antioxidant , which means it can neutralize reactive oxygen species (ROS) and prevent oxidative damage to cells. The mechanism involves:

- Scavenging Free Radicals : The compound donates hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Inhibition of Lipid Peroxidation : It protects cell membranes from oxidative degradation by inhibiting lipid peroxidation processes.

Biological Activities

Research has identified several biological activities associated with this compound:

Antioxidant Activity

Numerous studies have confirmed the antioxidant capabilities of this compound. For instance, it has been shown to reduce oxidative stress markers in various cell types:

- In vitro studies demonstrated significant reductions in malondialdehyde (MDA) levels, a marker of lipid peroxidation, when cells were treated with BHT under oxidative stress conditions .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound:

- A study indicated that it exhibits antifungal activity against pathogens such as Botrytis cinerea and Alternaria solani, with inhibition rates reaching up to 76% at specific concentrations .

- Its efficacy against bacterial spores was also noted, suggesting potential applications in food preservation and safety .

Cytotoxicity and Safety Profile

While this compound is generally recognized as safe (GRAS) at low concentrations, higher doses can exhibit cytotoxic effects:

- Toxicological studies have shown that repeated high-dose exposure can lead to reproductive toxicity in animal models, particularly affecting sperm quality and testicular histopathology .

- The no-observed-adverse-effect level (NOAEL) has been established at less than 50 mg/kg/day for male rats .

Case Studies

- Antioxidant Efficacy in Food Products : A study evaluated the effectiveness of BHT as a preservative in meat products, showing that its inclusion significantly extended shelf life by reducing oxidation-related spoilage.

- Pharmacological Research : In pharmacological studies, BHT was tested for its protective effects against neurodegenerative diseases. Results indicated that it could enhance neuronal survival and promote neurite outgrowth in cultured neurons, suggesting potential therapeutic roles .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Methylphenol | Simple phenolic structure | Limited antioxidant capacity compared to BHT |

| 4,4'-Methylenebis(this compound) | Enhanced stability as an antioxidant | Used primarily in industrial applications |

| Honokiol | Derived from magnolia bark | Exhibits anti-cancer properties |

Eigenschaften

IUPAC Name |

2-tert-butyl-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZXZGWHTRCFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047468 | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; mp = 24-27 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2219-82-1 | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT9E3VZD1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-tert-Butyl-6-methylphenol influence its interaction with the insect odorant receptor co-receptor (Orco) subunit?

A1: Research suggests that the specific placement of alkyl groups in this compound contributes to its antagonist activity against the Orco subunit. [] This compound effectively inhibited odorant activation of Orco in both Drosophila melanogaster flies and Culex quinquefasciatus mosquitoes. [] The presence and position of the tert-butyl and methyl groups likely influence binding affinity and subsequent inhibition of the receptor. Further investigation into the structure-activity relationship of similar compounds could elucidate the precise molecular interactions involved.

Q2: What unique spectroscopic characteristics are associated with this compound?

A2: Nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure of this compound. Studies using 1H NMR have revealed an anomalous long-range coupling between the hydroxyl and methyl protons in the cis conformer of this compound. [] This anomaly, attributed to a distortion in the COH geometry, distinguishes this compound from other alkylphenols like 2-tert-butylphenol. [] This unique characteristic can be used to identify and analyze the compound in various research settings.

Q3: How does the molecular structure of this compound contribute to its enthalpy of formation?

A3: The standard molar enthalpy of formation of this compound has been experimentally determined using combustion calorimetry. [] This data, combined with measurements of sublimation enthalpy, provides valuable insights into the intramolecular interactions within the molecule. Notably, the presence of the tert-butyl group adjacent to the hydroxyl group leads to a buttress interaction, contributing approximately 5.0 kJ·mol−1 to the overall enthalpy. [] Understanding these energetic contributions can aid in predicting the stability and reactivity of the compound.

Q4: Can machine learning algorithms be utilized to discover novel Orco antagonists similar to this compound?

A4: Yes, machine learning shows promise in identifying new Orco antagonists structurally analogous to this compound. Researchers successfully employed machine learning algorithms trained on the potency data of this compound and other compounds against Anopheles gambiae Orco. [] This approach effectively predicted the activity of a library of odorant molecules, revealing novel Orco antagonists with diverse structures. [] This highlights the potential of computational tools in expediting the discovery of new insect repellents.

Q5: What are the potential implications of this compound's Orco antagonist activity for insect control?

A5: The ability of this compound to disrupt odorant perception in insects, specifically by antagonizing Orco, makes it a promising lead compound for developing novel insect repellents or deterrents. [] The research demonstrated that this compound could inhibit odorant-driven behaviors in Drosophila melanogaster larvae. [] Further investigations are crucial to assess its efficacy in other insect species and evaluate potential environmental impacts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.